3-Amino-1-(pyrazin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(pyrazin-2-yl)propan-1-ol is an organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This compound features a pyrazine ring substituted with an amino group and a propanol chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyrazin-2-yl)propan-1-ol typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the amino and propanol groups. One common method involves the reaction of 2-chloropyrazine with 3-aminopropanol under basic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, dihydropyrazine derivatives, and various substituted pyrazine derivatives .
Scientific Research Applications
3-Amino-1-(pyrazin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[(pyrazin-2-yl)amino]propan-2-ol: This compound has a similar structure but with a different substitution pattern on the propanol chain.
3-(Pyrrolidin-1-yl)propan-1-ol: This compound features a pyrrolidine ring instead of a pyrazine ring.
2-Amino-3-(1h-Indol-3-yl)propan-1-ol: This compound contains an indole ring instead of a pyrazine ring.
Uniqueness
3-Amino-1-(pyrazin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-pyrazin-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-2-1-7(11)6-5-9-3-4-10-6/h3-5,7,11H,1-2,8H2 |
InChI Key |
DLYCYXVMEWCESO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.